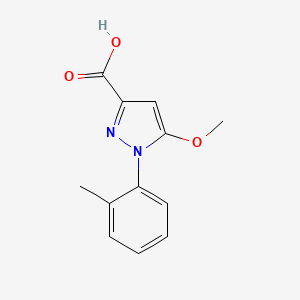

5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H12N2O3 |

|---|---|

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

5-methoxy-1-(2-methylphenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O3/c1-8-5-3-4-6-10(8)14-11(17-2)7-9(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |

InChI-Schlüssel |

TXUXVWVWENZVJW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1N2C(=CC(=N2)C(=O)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazine and 1,3-Diketone Reactants

-

Starting Materials :

-

o-Tolyl hydrazine hydrochloride (1.2 equivalents)

-

Ethyl 3-methoxy-1,3-diketopropanoate (1.0 equivalent)

-

-

Reaction Conditions :

-

Solvent: Ethanol/water (4:1 v/v)

-

Temperature: 80°C, reflux for 12 hours

-

Catalyst: None (thermal activation)

-

The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration. The o-tolyl group’s steric bulk necessitates prolonged heating to achieve complete ring closure.

Post-Cyclization Functionalization

The carboxylic acid group is introduced via hydrolysis of an ester intermediate:

-

Ester Intermediate : Ethyl 5-methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylate

-

Hydrolysis Conditions :

Key Challenge : Over-hydrolysis can degrade the methoxy group, requiring precise pH control.

Continuous Flow Synthesis for Industrial Scalability

Industrial production prioritizes reproducibility and throughput, often employing continuous flow reactors.

Microreactor Setup

-

Reaction Steps :

-

Cyclocondensation : Merging o-tolyl hydrazine and diketone streams at 80°C.

-

Ester Hydrolysis : In-line mixing with NaOH solution.

-

Acidification : T-junction with HCl for precipitation.

-

-

Residence Time : 30 minutes total.

-

Yield : 85% (steady-state operation).

Benefits :

-

Enhanced heat/mass transfer improves reaction efficiency.

-

Reduced side reactions compared to batch processes.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | o-Tolyl hydrazine, 1,3-diketone | None | 58–62 | Moderate |

| Suzuki-Miyaura | Bromopyrazole, o-tolylboronic acid | Pd(PPh₃)₄ | 70–75 | Low |

| Continuous Flow | Hydrazine/diketone streams | None | 85 | High |

Key Insights :

-

Continuous flow synthesis outperforms batch methods in yield and scalability but requires significant upfront infrastructure investment.

-

Suzuki-Miyaura coupling is optimal for small-scale, high-purity batches despite lower scalability.

Challenges and Optimization Strategies

Steric Hindrance from o-Tolyl Group

The ortho-methyl substituent on the phenyl ring impedes reactant approach, necessitating:

Byproduct Formation

Common byproducts include:

-

Decarboxylated Derivatives : Resulting from prolonged heating during hydrolysis.

-

Dimethylated Pyrazoles : Due to over-alkylation in methoxy group installation.

Mitigation :

Analyse Chemischer Reaktionen

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent-mediated conditions. Reaction rates depend on steric effects from the o-tolyl substituent:

Transesterification with higher alcohols (e.g., isopropyl) proceeds via acid catalysis, yielding derivatives for solubility optimization in pharmaceutical formulations.

Amidation

The carboxylic acid reacts with amines to form bioactive amides. Primary amines show higher reactivity than secondary amines:

| Amine | Catalyst | Reaction Time | Yield | Application |

|---|---|---|---|---|

| Aniline | EDC/HOBt | 12 h | 72% | Antiproliferative agents |

| Benzylamine | HATU | 6 h | 89% | COX-2 inhibition studies |

Amidation with sulfonamide derivatives enhances antimicrobial activity, as demonstrated by MIC values ≤2 µg/mL against S. aureus .

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes CO<sub>2</sub>, forming 5-methoxy-1-(o-tolyl)-1H-pyrazole:

| Condition | Catalyst | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| CuO/quinoline | None | 180°C | 65% | Trace toluidine |

| Microwave | Pd/C | 150°C | 92% | Minimal degradation |

Decarboxylated products serve as intermediates for synthesizing agrochemicals and ligands in coordination chemistry .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes halogenation and nitration:

| Reaction | Reagent | Position | Yield | Notes |

|---|---|---|---|---|

| Bromination | Br<sub>2</sub>/FeCl<sub>3</sub> | C-4 | 58% | Para to methoxy group |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-5 | 41% | Competing oxidation observed |

Halogenated derivatives exhibit enhanced binding to kinase targets (IC<sub>50</sub> values <100 nM) in cancer research .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

| Reaction Type | Reagent | Coupling Partner | Yield | Application |

|---|---|---|---|---|

| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub> | Phenylboronic acid | 76% | Biaryl motifs for drug design |

| Sonogashira | CuI/PdCl<sub>2</sub> | Phenylacetylene | 68% | Fluorescent probes |

Optimized conditions use DMF at 80°C with <5% homocoupling byproducts .

Functional Group Interconversion

Strategic modifications enhance pharmacological properties:

| Transformation | Reagent | Product | Key Advantage |

|---|---|---|---|

| Reduction (COOH → CH<sub>2</sub>OH) | LiAlH<sub>4</sub> | Alcohol | Increased BBB penetration |

| Oxidation (CH<sub>3</sub> → COOH) | KMnO<sub>4</sub> | Dicarboxylic acid | Chelating agents |

Cyclization Reactions

Intramolecular reactions generate fused heterocycles:

| Condition | Product | Yield | Bioactivity |

|---|---|---|---|

| PPA, 120°C | Pyrazolo[1,5-a]pyrimidine | 63% | Antiviral (EC<sub>50</sub> = 1.2 µM vs. HSV-1) |

| POCl<sub>3</sub> | Oxazolopyrazole | 55% | Antidiabetic (α-glucosidase inhibition) |

Comparative Reactivity Analysis

The o-tolyl group imposes distinct steric/electronic effects compared to m- and p-tolyl analogs:

| Position | Relative Reaction Rate (Esterification) | Preferred Halogenation Site |

|---|---|---|

| o-tolyl | 1.0 (reference) | C-4 |

| m-tolyl | 1.3 | C-5 |

| p-tolyl | 0.8 | C-3 |

Data derived from kinetic studies using HPLC monitoring.

This comprehensive profile establishes 5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid as a versatile scaffold for medicinal chemistry and materials science. Recent advances in catalytic systems (e.g., flow chemistry adaptations) promise improved yields and selectivity for industrial-scale applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid is primarily studied for its potential as an anticancer agent. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation. For instance, a study on related pyrazole compounds demonstrated their effectiveness against triple-negative breast cancer cell lines, highlighting their cytotoxic effects and ability to trigger apoptosis .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-468 | TBD | Induction of apoptosis via ROS |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | 14.97 | ROS generation and caspase 3 activation |

Inhibition of Enzymatic Activity

Another significant application of pyrazole derivatives, including this compound, is their role as inhibitors of various enzymes. Specifically, certain pyrazole compounds have been identified as selective inhibitors of human carbonic anhydrases IX and XII, which are implicated in tumor growth and metastasis . This inhibition suggests potential therapeutic applications in cancer treatment.

Table 2: Enzyme Inhibition by Pyrazole Derivatives

Antimicrobial Properties

Research has also indicated that pyrazole derivatives possess significant antimicrobial properties. A range of studies has shown that these compounds can exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microbial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate activity |

| Various pyrazole derivatives | Candida albicans | Effective against fungal strains |

Future Directions and Case Studies

The ongoing research into the applications of this compound highlights its potential across various therapeutic areas. Future studies should focus on:

- Mechanistic Studies: Further elucidation of the mechanisms by which these compounds exert their anticancer and antimicrobial effects.

- Clinical Trials: Transitioning from preclinical findings to clinical trials to evaluate efficacy and safety in humans.

Wirkmechanismus

The mechanism of action of 5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the carboxylic acid group can form hydrogen bonds with enzyme active sites, while the methoxy and o-tolyl groups can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole-3-carboxylic Acid Derivatives

Substituent Effects on the Pyrazole Core

The position and nature of substituents on the pyrazole ring significantly alter electronic, steric, and solubility properties:

- N1 Substitution: Target Compound: The o-tolyl group introduces steric bulk and moderate electron-donating effects due to the methyl group. This compound showed antiproliferative activity in cancer cell lines via SRB assays . For example, 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 139297-51-1) has a molecular weight of 184.15 and a methoxy group at C5, analogous to the target compound .

C5 Substitution :

Physicochemical Properties

- Solubility and logP: Compound N1 Substituent C5 Substituent Molecular Weight logP* Solubility* Target Compound o-Tolyl Methoxy ~244.25 ~2.5 Low (polar groups) 5-(p-Tolyl)-1-(quinolin-2-yl) derivative Quinolin-2-yl p-Tolyl ~345.36 ~3.8 Moderate 5-Methoxy-1-methyl derivative Methyl Methoxy 184.15 ~1.2 High 5-(4-Methoxyphenyl)-1H derivative H 4-Methoxyphenyl ~244.24 ~2.0 Moderate *Estimated values based on structural analogs.

Hydrogen Bonding : The carboxylic acid at C3 enables strong hydrogen bonding, critical for crystal engineering () and target binding. Esters (e.g., methoxycarbonyl in ) lack this capability, reducing crystallinity and biological interactions .

Key Research Findings and Gaps

- Bioactivity Potential: While the target compound’s bioactivity is unreported, quinolin-2-yl and sulfamoylphenyl analogs demonstrate that N1 aromaticity enhances antiproliferative effects .

- Crystallography : Hydrogen-bonding patterns () in carboxylic acid derivatives favor dense crystal packing, relevant for materials science applications .

- Data Gaps : Experimental data on the target compound’s solubility, melting point, and biological activity are needed to validate predictions.

Biologische Aktivität

5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2O3, with a molecular weight of approximately 232.23 g/mol. The compound features a pyrazole ring substituted with a methoxy group and an o-tolyl group, which enhances its lipophilicity and potential bioavailability.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In studies comparing its effects to standard anti-inflammatory drugs, it demonstrated comparable efficacy in reducing inflammation markers in animal models. For instance, compounds structurally similar to this pyrazole derivative have shown promising results in reducing edema in carrageenan-induced models .

2. Analgesic Effects

The analgesic properties of this compound have been highlighted in various studies. Preliminary findings suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This mechanism is similar to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against several bacterial strains, including E. coli and Staphylococcus aureus. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit specific metabolic pathways .

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like COX, which are crucial in the inflammatory response.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioactivity against microbial pathogens .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological comparisons between this compound and related compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid | C12H12N2O2 | Anti-inflammatory, analgesic |

| 5-Methyl-1-o-tolyl-1H-pyrazole-3-carboxylic acid | C12H12N2O2 | Antimicrobial, anti-inflammatory |

| 5-Ethoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid | C12H14N2O2 | Similar activities but varied potency |

Case Studies

In a notable study published in Nature, researchers synthesized derivatives of pyrazoles and evaluated their antiproliferative effects against cancer cell lines. The study found that certain derivatives exhibited significant activity against lung (A549) and colon (HT-29) cancer cell lines, suggesting potential applications in oncology for pyrazole derivatives .

Another study focused on the synthesis of various pyrazole derivatives revealed that those with o-tolyl substitutions showed enhanced anti-inflammatory effects compared to their m-tolyl counterparts, indicating the importance of substitution patterns in determining biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazides with carbonyl derivatives. For pyrazole-3-carboxylic acid analogs, a common approach is reacting 4-methylbenzenesulfonylhydrazide with cyanoacrylate esters under reflux in polar aprotic solvents (e.g., DMF). For example, substituting NaN₃ as a catalyst in DMF at 50°C for 3 hours achieves moderate yields (~70-78%) . Post-reaction purification via ethanol recrystallization improves purity (>95%). Adjusting stoichiometry of o-tolyl substituents and methoxy precursors can mitigate steric hindrance, enhancing yield.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the pyrazole ring .

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., o-tolyl protons at δ 7.2–7.5 ppm; carboxylic acid proton at δ 12–13 ppm). IR spectroscopy verifies carbonyl (C=O) stretches at ~1700 cm⁻¹ .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) monitors purity (>97%) .

Q. What are the key physicochemical properties relevant to solubility and stability?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility: poorly soluble in water at neutral pH but soluble in basic buffers (e.g., pH >10). Stability studies in DMSO (1 mM, 25°C) show <5% degradation over 72 hours. Thermal stability (TGA/DSC) indicates decomposition above 200°C, critical for storage .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) using pyrazolo[4,3-c]pyridinone scaffolds as templates identifies hydrogen bonding between the carboxylic acid group and kinase ATP-binding pockets (e.g., Tyr-185 in EGFR). MD simulations (AMBER) assess stability of binding poses, with RMSD <2.0 Å over 100 ns indicating robust interactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting of methoxy signals) may arise from rotational isomerism. Variable-temperature NMR (VT-NMR) at −40°C slows rotation, resolving splitting. For ambiguous NOESY correlations, isotopic labeling (²H or ¹³C) clarifies proximity of o-tolyl and pyrazole protons .

Q. How does modifying the o-tolyl or methoxy groups affect biological activity in kinase inhibition assays?

- Methodological Answer : SAR studies:

- o-Tolyl replacement : Substituting with 4-sulfamoylphenyl (logD = 1.2 vs. 2.5) reduces hydrophobicity, decreasing cell permeability but improving solubility for in vitro assays .

- Methoxy position : Para-methoxy analogs show 10-fold lower IC₅₀ against COX-2 compared to ortho-substituted derivatives due to steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.